3-(cyclohexyloxy)propanoic acid
Description
3-(Cyclohexyloxy)propanoic acid is a carboxylic acid derivative featuring a cyclohexyl ether group (-O-cyclohexane) at the third carbon of the propanoic acid backbone. This structure imparts unique physicochemical properties, including moderate lipophilicity due to the bulky cyclohexyl group and polar carboxylic acid functionality. The cyclohexyloxy group distinguishes it from other propanoic acid derivatives, influencing solubility, metabolic stability, and synthetic accessibility .
Properties
CAS No. |
27912-81-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexyloxy)propanoic acid typically involves the reaction of cyclohexanol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclohexanol attacks the carbon atom bearing the chlorine in 3-chloropropanoic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other bases.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexylcarboxylic acid.
Reduction: Formation of 3-(cyclohexyloxy)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(cyclohexyloxy)propanoic acid involves its interaction with biological membranes, enhancing the permeation of drugs across these membranes. This is achieved through the modification of membrane fluidity and the formation of transient pores, facilitating the transport of therapeutic agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents, biological activities, and sources:
Key Observations:
- Hydrophobicity vs.
- Metabolic Stability: Ether linkages (as in cyclohexyloxy) are generally more resistant to hydrolysis than ester or amide groups, suggesting longer metabolic half-lives compared to amide analogs like 3-[(cyclohexylcarbonyl)amino]propanoic acid .
Antimicrobial and Antioxidant Potential
- Phenolic Derivatives: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (MIC₅₀: 58.5 μg·mL⁻¹ against Mycobacterium smegmatis) and 3-(4-hydroxyphenyl)propanoic acid exhibit antimicrobial and antioxidant activities attributed to phenolic hydroxyl groups, which participate in radical scavenging .
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